1-Ethyl-1-phenylthiourea

Übersicht

Beschreibung

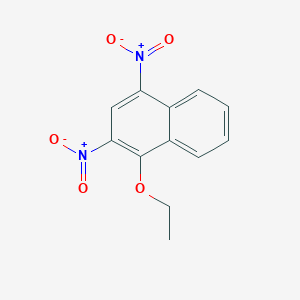

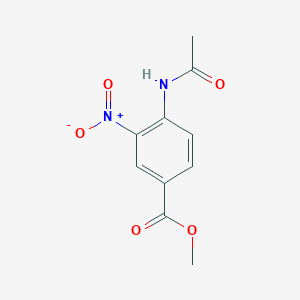

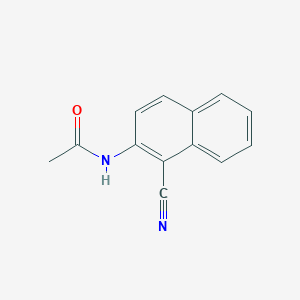

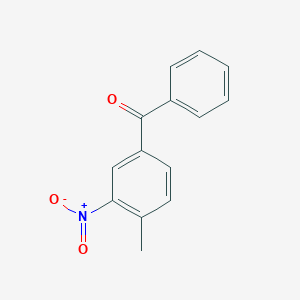

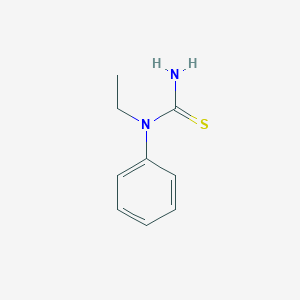

Thiourea, N-ethyl-N-phenyl- is an organosulfur compound. It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom . It consists of a thiourea molecule with a phenyl functional group substitution on one of the two nitrogen atoms on the thiourea molecule .

Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . Symmetric thiourea derivatives were synthesized by the reaction of various anilines with CS2 .Molecular Structure Analysis

Thiourea, N-ethyl-N-phenyl- has a molecular weight of 180.270. Its IUPAC Standard InChI is InChI=1S/C9H12N2S/c1-2-10-9(12)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,11,12) .Chemical Reactions Analysis

Thiourea is a reagent in organic synthesis . It forms adducts with silver halides . It is also used in the synthesis of Re (III) complexes, potentially useful in nuclear medicine .Physical And Chemical Properties Analysis

Thiourea is a white solid with a density of 1.405 g/mL. It has a melting point of 182 °C (360 °F; 455 K) and is soluble in water (142 g/L at 25 °C) .Wissenschaftliche Forschungsanwendungen

Biologische Anwendungen

Thiourea-Derivate wurden auf ihre möglichen biologischen Anwendungen untersucht, darunter antibakterielle, antioxidative, krebshemmende, entzündungshemmende, Anti-Alzheimer-, Anti-Tuberkulose- und antimalariaartige Eigenschaften .

Chemie und Koordination

Diese Verbindungen sind auch im Bereich der organischen Synthese von Bedeutung und wurden hinsichtlich ihrer Ligandeigenschaften und ihres Koordinationsverhaltens gegenüber Übergangsmetallen diskutiert .

Pharmakologische Bewertung

In der pharmazeutischen Industrie werden Thiourea und ihre Derivate für verschiedene pharmakologische Bewertungen verwendet .

Wirkmechanismus

Target of Action

Similar compounds, such as functionally substituted derivatives of thiourea and phenylthiourea, have been observed to inhibit enzymes like α-glycosidase, aldose reductase, and α-amylase .

Mode of Action

It is known that thiourea derivatives can interact with their targets and cause changes in their activity .

Biochemical Pathways

Related compounds have been found to inhibit enzymes involved in metabolic pathways .

Pharmacokinetics

In silico predictions of adme have been performed for similar compounds .

Result of Action

Related compounds have been found to inhibit enzymes, which could potentially lead to changes in cellular processes .

Action Environment

The synthesis of related compounds has been found to be influenced by various catalysts .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using Thiourea, N-ethyl-N-phenyl- in laboratory experiments include its low cost, its availability, and its versatility. Additionally, Thiourea, N-ethyl-N-phenyl- is relatively stable and can be stored for long periods of time without degradation. The main limitation of using Thiourea, N-ethyl-N-phenyl- in laboratory experiments is that it is a relatively weak acid, and thus its effects may be difficult to measure accurately.

Zukünftige Richtungen

The potential therapeutic applications of Thiourea, N-ethyl-N-phenyl- are still being investigated. Further research is needed to determine the exact mechanism of action of Thiourea, N-ethyl-N-phenyl-, and to identify the potential therapeutic targets of Thiourea, N-ethyl-N-phenyl-. Additionally, further research is needed to investigate the potential use of Thiourea, N-ethyl-N-phenyl- in the treatment of diabetes, obesity, and neurodegenerative diseases. Finally, further research is needed to investigate the potential use of Thiourea, N-ethyl-N-phenyl- as a stabilizer in pharmaceuticals, as a preservative in food, and as a corrosion inhibitor in industrial processes.

Synthesemethoden

Thiourea, N-ethyl-N-phenyl- can be synthesized by several different methods. The most common method involves the reaction of ethyl phenyl sulfide with ammonium thiocyanate in the presence of an acid catalyst. The reaction proceeds in two steps, first forming an intermediate thiourea, and then producing Thiourea, N-ethyl-N-phenyl-. This method produces Thiourea, N-ethyl-N-phenyl- in yields of up to 80%. Other methods for synthesizing Thiourea, N-ethyl-N-phenyl- include the reaction of ethyl phenyl sulfide with thiourea, and the reaction of ethyl phenyl sulfide with thiourea and an acid catalyst.

Safety and Hazards

Thiourea may form combustible dust concentrations in air. It is harmful if swallowed and may cause cancer. It is suspected of damaging the unborn child . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Biochemische Analyse

Biochemical Properties

1-Ethyl-1-phenylthiourea has been found to interact with several enzymes, including aldose reductase, α-amylase, and α-glycosidase . These interactions suggest that this compound may play a role in various biochemical reactions, particularly those involving carbohydrate metabolism .

Cellular Effects

For instance, its inhibition of α-glycosidase and α-amylase could impact carbohydrate metabolism within cells .

Molecular Mechanism

It has been observed to inhibit key enzymes such as aldose reductase, α-amylase, and α-glycosidase . This suggests that it may exert its effects at the molecular level through enzyme inhibition.

Metabolic Pathways

Given its interactions with enzymes involved in carbohydrate metabolism, it may play a role in these pathways .

Eigenschaften

IUPAC Name |

1-ethyl-1-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-2-11(9(10)12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNPNGPNQJUMSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063243 | |

| Record name | Thiourea, N-ethyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3955-58-6 | |

| Record name | N-Ethyl-N-phenylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3955-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiourea, N-ethyl-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003955586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiourea, N-ethyl-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiourea, N-ethyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.